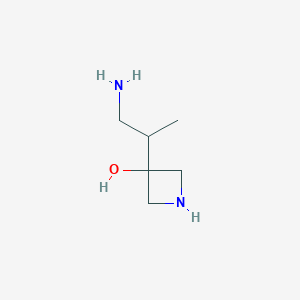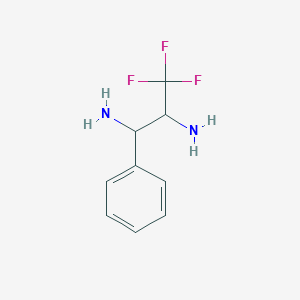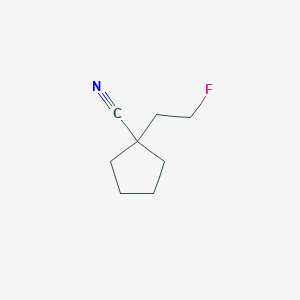
1-(2-Fluoroethyl)cyclopentane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C₈H₁₂FN It is a fluorinated derivative of cyclopentane, featuring a nitrile group and a fluoroethyl substituent
Métodos De Preparación
The synthesis of 1-(2-Fluoroethyl)cyclopentane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane and 2-fluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
1-(2-Fluoroethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)cyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in studying biological systems, as fluorine atoms can influence the compound’s interaction with biological targets.
Industry: The compound’s unique properties make it valuable in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethyl)cyclopentane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions, while the fluoroethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.
Comparación Con Compuestos Similares
1-(2-Fluoroethyl)cyclopentane-1-carbonitrile can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclopentane-1-carbonitrile: This compound features a fluorophenyl group instead of a fluoroethyl group, leading to different chemical and biological properties.
1-(Trifluoromethyl)cyclopentane-1-carbonitrile:
1-(2-Chloroethyl)cyclopentane-1-carbonitrile: Substituting fluorine with chlorine results in different chemical behavior and reactivity.
Propiedades
Fórmula molecular |
C8H12FN |
|---|---|
Peso molecular |
141.19 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C8H12FN/c9-6-5-8(7-10)3-1-2-4-8/h1-6H2 |
Clave InChI |
OIBVCNRGPNFVJD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CCF)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



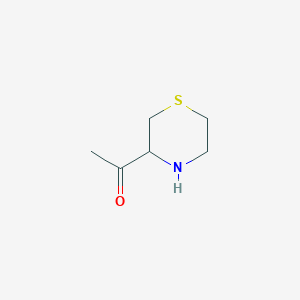

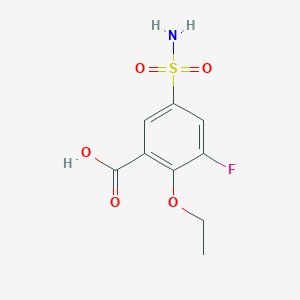
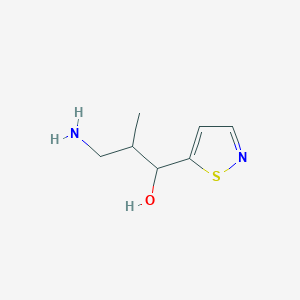
![2-[3-(Aminomethyl)oxolan-3-YL]propan-2-OL](/img/structure/B13165744.png)
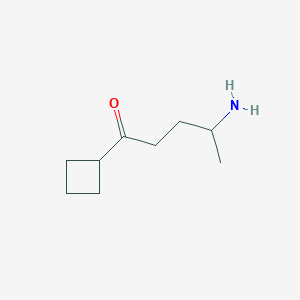
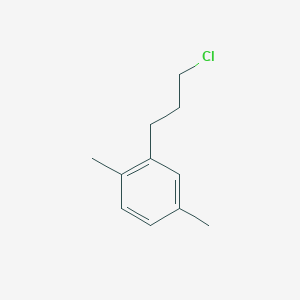
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol](/img/structure/B13165784.png)
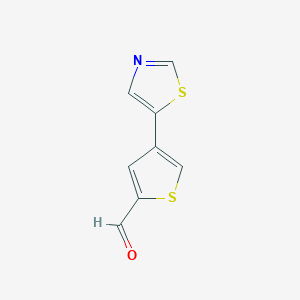
![4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165797.png)
![1-Oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13165798.png)
